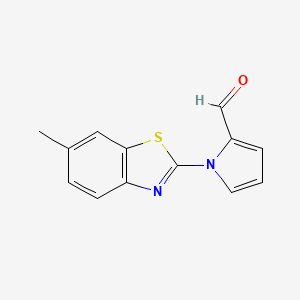

1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde

Descripción

Propiedades

IUPAC Name |

1-(6-methyl-1,3-benzothiazol-2-yl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-9-4-5-11-12(7-9)17-13(14-11)15-6-2-3-10(15)8-16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKRQKWGOBSLFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N3C=CC=C3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Benzothiazole Core Synthesis and Functionalization

The 6-methyl-1,3-benzothiazole core is often prepared by cyclization reactions involving 2-aminothiophenol derivatives and aldehydes or carboxylic acid derivatives. For example, the reaction of aniline derivatives with bromine and ammonium thiocyanate can yield 2-amino-6-thiocyanatobenzothiazole intermediates, which upon further acylation or halogenation steps produce functionalized benzothiazoles suitable for subsequent coupling.

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Thiocyanation | Aniline, bromine, ammonium thiocyanate | 2-amino-6-thiocyanatobenzothiazole |

| 2 | Acylation | Chloroacetyl chloride | 2-chloro-N-(6-thiocyanatobenzothiazol-2-yl)acetamide |

Pyrrole-2-carbaldehyde Synthesis

Pyrrole-2-carbaldehyde derivatives are commonly synthesized via formylation of pyrrole or through functional group transformations starting from pyrrole esters. One practical approach involves the use of ethyl 5-methyl-1H-pyrrole-2-carboxylate, which can be chlorinated or otherwise functionalized to introduce the aldehyde functionality.

A notable method includes:

- Wolff–Kishner reduction followed by Friedel–Crafts acylation to prepare trichloroacetylpyrrole intermediates.

- Subsequent monochlorination using N-chlorosuccinimide to obtain halogenated pyrrole derivatives.

- Isolation by crystallization to afford pure pyrrole-2-carbaldehyde derivatives in good yields.

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Reduction and Acylation | Pyrrole-2-carbaldehyde, hydrazine, acid catalyst | Trichloroacetylpyrrole intermediate |

| 2 | Monochlorination | N-chlorosuccinimide | Halogenated pyrrole-2-carbaldehyde derivative |

Coupling of Benzothiazole and Pyrrole Units

The key step in preparing 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde is the formation of the bond between the benzothiazole and the pyrrole ring at the pyrrole nitrogen (1-position). This is typically achieved through nucleophilic substitution or condensation reactions involving:

- Benzothiazole derivatives bearing reactive functional groups (e.g., halides or acyl chlorides).

- Pyrrole-2-carbaldehyde or protected pyrrole derivatives.

Although direct literature on this exact coupling is limited, analogous methods include:

- Knoevenagel condensation reactions using aromatic aldehydes and heterocyclic active methylene compounds in the presence of bases such as piperidine.

- Use of sulfonylpyrrole intermediates and subsequent substitution reactions to install benzothiazole substituents.

These methods allow for the efficient construction of the target molecule with the desired substitution pattern.

Representative Synthetic Route Summary

| Step | Intermediate/Compound | Reaction Type | Conditions/Notes | Yield (%) |

|---|---|---|---|---|

| 1 | 2-amino-6-methylbenzothiazole | Thiocyanation and Cyclization | Bromine, ammonium thiocyanate | Moderate |

| 2 | 2-chloro-N-(6-methylbenzothiazol-2-yl)acetamide | Acylation | Chloroacetyl chloride | Moderate |

| 3 | Pyrrole-2-carbaldehyde | Wolff–Kishner reduction + Friedel–Crafts acylation | Hydrazine, acid catalyst, N-chlorosuccinimide | 61 (isolated) |

| 4 | Target compound | Coupling/Condensation | Base catalysis (e.g., piperidine) in ethanol | Variable |

Research Findings and Optimization Notes

- The Knoevenagel condensation has been shown effective for coupling heterocyclic aldehydes with active methylene compounds, providing a versatile platform for benzothiazole-pyrrole conjugates.

- Use of environmentally friendly solvents such as ethanol and aqueous mixtures has been reported to improve reaction safety and reduce toxic waste.

- Microwave-assisted synthesis can significantly reduce reaction times and improve yields for heterocyclic compound formation, although specific application to this compound requires further exploration.

- Chromatographic purification is often necessary due to closely related side products, especially in halogenation steps of pyrrole derivatives.

- Recent patents describe sulfonylpyrrole compounds prepared via multi-step sequences involving mercapto and cyano intermediates, which may be adapted for related benzothiazole-pyrrole compounds.

Análisis De Reacciones Químicas

1-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Aplicaciones Científicas De Investigación

1-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.

Medicine: Its derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.

Mecanismo De Acción

The mechanism of action of 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pyrrole ring enhances the compound’s binding affinity and specificity towards these targets, contributing to its overall pharmacological profile .

Comparación Con Compuestos Similares

1-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

2-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-3-carbaldehyde: This compound has a similar structure but differs in the position of the aldehyde group, which can influence its reactivity and biological activity.

6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carboxylic acid:

Actividad Biológica

1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C13H10N2OS

- Molecular Weight : 242.3 g/mol

- CAS Number : Not specified in the sources.

The biological activity of 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes critical for bacterial cell wall synthesis, particularly DprE1, which is involved in the biosynthesis of mycobacterial cell walls. This inhibition can lead to the disruption of cell wall integrity in Mycobacterium tuberculosis.

- Induction of Apoptosis : In cancer cell lines, this compound has been observed to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential, thus promoting programmed cell death.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit potent antimicrobial properties, particularly against Mycobacterium species, with minimum inhibitory concentrations (MIC) reported as low as 0.016 μg/mL .

Antitubercular Activity

A study focused on the structure-activity relationship (SAR) of pyrrole derivatives found that modifications to the pyrrole ring significantly influenced anti-tubercular activity. For instance, compounds with bulky substituents exhibited enhanced potency against Mycobacterium tuberculosis compared to simpler analogs. The study highlighted that the presence of electron-withdrawing groups on the phenyl or pyridyl substituents further increased activity .

| Compound | Structure | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |

|---|---|---|---|

| Compound 1 | Base structure | >32 | >64 |

| Compound 5 | Adamantyl group | <0.016 | 11.8 |

| Compound 16 | Fluorophenyl moiety | <0.016 | >64 |

Apoptotic Mechanism

In vitro studies demonstrated that treatment with 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde led to increased caspase activity in cancer cell lines. The compound's ability to disrupt mitochondrial membranes was confirmed through assays measuring mitochondrial potential changes and caspase activation levels.

Toxicity and Selectivity

The selectivity index (SI) for several derivatives was calculated to assess their therapeutic window. Compounds showing low cytotoxicity alongside potent antimicrobial effects were identified as promising candidates for further development. For example, some derivatives exhibited SI values ranging from 788 to 3669, indicating a favorable balance between efficacy and safety .

Q & A

What are the established synthetic routes for 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde, and what are their mechanistic rationales?

The primary synthesis involves the Vilsmeier-Haack reaction , where 1-(6-methyl-1,3-benzothiazol-2-yl)hydrazine derivatives react with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 60–65°C for 2.5 hours. This forms the aldehyde group via electrophilic formylation . Alternative routes may use nucleophilic substitution with phenol derivatives in the presence of K₂CO₃ as a base catalyst, though this requires optimization of reaction time and temperature (typically 150°C for 20 hours in DMF) .

How can crystallographic data resolve structural ambiguities in this compound?

X-ray crystallography reveals non-planar conformations between the benzothiazole and pyrrole rings, with dihedral angles ranging from 6.41° to 34.02°, depending on substituents. Weak π–π interactions (centroid-to-centroid distance: ~3.71 Å) and C–H···π bonds stabilize the crystal lattice, which can be critical for understanding packing efficiency and solubility . Researchers should compare bond lengths (e.g., C–N, C–S) with Allen’s deviation tables to validate structural accuracy .

What analytical techniques are recommended for characterizing purity and functional groups?

- ¹H/¹³C NMR : Identify aldehydic protons (δ ~9.8–10.1 ppm) and aromatic protons in the benzothiazole ring (δ ~7.2–8.5 ppm) .

- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients.

- IR Spectroscopy : Validate the aldehyde group (C=O stretch: ~1680–1720 cm⁻¹) and benzothiazole C–S vibrations (~670–750 cm⁻¹) .

How do substituents on the benzothiazole ring influence bioactivity?

The 6-methyl group enhances lipophilicity, potentially improving membrane permeability in cellular assays. Fluorine substitution at the 6-position (as in analogous compounds) increases electronegativity, which may enhance binding to targets like HIV-1 protease or tumor-associated enzymes . Comparative studies using SAR (structure-activity relationship) models are advised, with in vitro assays (e.g., IC₅₀ measurements) to quantify potency .

What strategies mitigate low yields in aldehyde functionalization reactions?

- Catalyst Optimization : Use Pd/Cu catalysts for cross-coupling reactions to reduce byproducts.

- Solvent Control : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may require rigorous drying to avoid hydrolysis.

- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of thermally sensitive intermediates .

How can computational methods predict intermolecular interactions for drug design?

- Molecular Docking : Use AutoDock Vina to model binding poses with targets like HIV-1 protease (PDB: 1HPV). Focus on hydrogen bonding between the aldehyde oxygen and catalytic aspartate residues.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites for electrophilic attacks .

What are the challenges in scaling up synthesis for preclinical studies?

- Purification : Column chromatography may be impractical; switch to recrystallization using ethanol/water mixtures.

- Byproduct Management : Monitor for hydrazine derivatives (common side products) via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

How does the compound’s stability vary under different storage conditions?

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the aldehyde group.

- Hydrolysis Risk : Avoid aqueous buffers (pH >7) unless stabilized with antioxidants like BHT .

What in vitro assays are suitable for evaluating anticancer activity?

- MTT Assay : Test cytotoxicity against HeLa or MCF-7 cells with 48-hour exposure (IC₅₀ typically 10–50 µM for active derivatives).

- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to quantify programmed cell death .

How can spectral data resolve regiochemical ambiguities in the pyrrole ring?

- NOESY NMR : Correlate spatial proximity of the methyl group (δ ~2.5 ppm) to adjacent protons to confirm substitution patterns.

- X-ray Diffraction : Resolve positional disorder in the pyrrole ring by refining occupancy factors in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.